Norchlorpromazine

Overview

Description

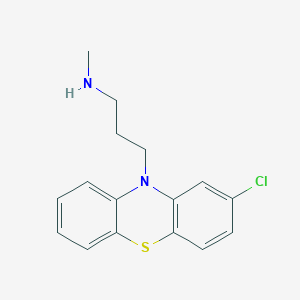

Norchlorpromazine is a phenothiazine derivative and a major metabolite of chlorpromazine. It is structurally characterized by the presence of a phenothiazine core with a chlorine atom and a propylamine side chain. This compound is known for its pharmacological properties, particularly its role as an antipsychotic agent.

Mechanism of Action

Target of Action

Norchlorpromazine, a derivative of Chlorpromazine, primarily targets the dopaminergic receptors in the brain . It acts as an antagonist, blocking these receptors, which play a crucial role in regulating mood and behavior .

Mode of Action

This compound interacts with its targets by blocking the dopaminergic receptors . This blocking action inhibits the normal function of these receptors, leading to changes in the neurotransmission processes within the brain. The blockage of dopaminergic receptors is thought to contribute to its antipsychotic properties .

Biochemical Pathways

This compound affects several biochemical pathways. The primary pathway is the dopaminergic pathway in the brain, where it blocks dopamine receptors, altering the normal functioning of this pathway . The drug also impacts the endoplasmic reticulum stress and unfolded protein response pathways, leading to the formation of reactive metabolites .

Pharmacokinetics

The pharmacokinetics of this compound, similar to Chlorpromazine, involves absorption, distribution, metabolism, and excretion (ADME) . After administration, the drug is rapidly and virtually completely absorbed, but there is a large first-pass effect due to metabolism during absorption in the gastrointestinal mucosa . The drug is extensively metabolized in the liver, primarily through demethylation and oxidation . The metabolites are then excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the nervous system. By blocking dopaminergic receptors, this compound alters neurotransmission within the brain, which can lead to changes in mood and behavior . On a cellular level, the drug can induce cytotoxic autophagy in certain cancer cells via endoplasmic reticulum stress and unfolded protein response .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the presence of food or other drugs in the stomach . Additionally, the drug’s metabolism and excretion can be influenced by the individual’s liver and kidney function, which can be affected by factors such as age, disease state, and the presence of other medications .

Biochemical Analysis

Biochemical Properties

Norchlorpromazine interacts with various enzymes and proteins. It is known to be a central dopamine receptor antagonist , which implies that it can interact with dopamine receptors in the brain. The nature of these interactions involves the compound binding to the receptors, thereby inhibiting the normal function of dopamine .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it influences cell function by impacting cell signaling pathways, particularly those involving dopamine .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is known to inhibit the function of dopamine receptors by binding to them . This can lead to changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver, with N-demethylation being the most thermodynamically and kinetically favorable metabolic pathway . This process involves various enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions: Norchlorpromazine can be synthesized through the demethylation of chlorpromazine. The process typically involves the use of reagents such as boron tribromide or other demethylating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale demethylation of chlorpromazine using optimized reaction conditions to ensure high yield and purity. The process is followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form this compound sulfoxide. This reaction typically requires oxidizing agents such as hydrogen peroxide or peracids.

Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Oxidation: this compound sulfoxide.

Reduction: Secondary amines.

Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Pharmacological Properties

Norchlorpromazine exhibits several pharmacological properties that contribute to its therapeutic effects:

- Cholinergic Activity : NCLO acts as a partial agonist at muscarinic receptors, particularly M1 and M4, which may enhance cognitive function in patients with schizophrenia .

- Glutamatergic Modulation : It influences glutamate neurotransmission, potentially contributing to cognitive improvements and neuroprotection .

- Serotonin Receptor Interaction : NCLO interacts with serotonin receptors, which may play a role in mood regulation and psychotic symptom management .

Treatment-Resistant Schizophrenia

This compound is particularly relevant in the context of treatment-resistant schizophrenia (TRS). Research indicates that higher levels of NCLO correlate with improved cognitive functioning in patients who do not respond to standard antipsychotic therapies. A systematic review highlighted the importance of the clozapine/norclozapine plasma level ratio in assessing cognitive outcomes .

Key Findings :

- Patients with higher NCLO levels showed significant cognitive benefits compared to those with lower levels.

- The therapeutic range for NCLO was found to be between 100–600 ng/mL, with optimal cognitive functioning observed within this range .

Pharmacokinetics and Drug Interactions

Understanding the pharmacokinetics of NCLO is crucial for optimizing treatment regimens. Studies have demonstrated that various factors, such as smoking status and gender, can influence serum levels of both clozapine and norclozapine. For instance, nonsmoking females tend to have higher serum levels of these compounds .

Table 1: Influencing Factors on Serum Levels

| Factor | Influence on Serum Levels |

|---|---|

| Clozapine Dose | Higher doses increase levels |

| Gender | Females show higher levels |

| Smoking Status | Nonsmokers exhibit higher levels |

Case Study 1: Cognitive Functioning Improvement

A clinical trial involving patients with TRS assessed the impact of adjusting clozapine dosages based on NCLO plasma levels. Results indicated that those whose treatment was tailored according to NCLO concentrations experienced notable improvements in cognitive assessments over a six-month period.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of NCLO in animal models. The findings suggested that NCLO administration led to reduced neuronal damage in stress-induced models, supporting its potential role in neuroprotection and cognitive preservation .

Comparison with Similar Compounds

Chlorpromazine: The parent compound from which norchlorpromazine is derived. It has a similar structure but with a dimethylamine side chain.

Promazine: Another phenothiazine derivative with similar antipsychotic properties but different side chain modifications.

Levomepromazine: A phenothiazine with a different substitution pattern, used for its sedative and antipsychotic effects.

Uniqueness: this compound is unique due to its specific demethylated structure, which influences its pharmacokinetic and pharmacodynamic properties. Its role as a major metabolite of chlorpromazine also makes it significant in the study of drug metabolism and pharmacology.

Biological Activity

Norchlorpromazine (NCP) is a derivative of chlorpromazine, a well-known antipsychotic medication. While chlorpromazine has been extensively studied, the biological activity of this compound remains less understood. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, and clinical implications based on diverse research findings.

Pharmacological Profile

1. Mechanism of Action

This compound exhibits activity primarily as an antagonist at several neurotransmitter receptors, including:

- Dopamine Receptors : NCP shows a significant affinity for D2 dopamine receptors, which is crucial for its antipsychotic effects.

- Serotonin Receptors : It also interacts with 5HT2A and 5HT2C serotonin receptors, contributing to its efficacy in mood stabilization and reduction of psychotic symptoms .

- Cholinergic Receptors : Unlike chlorpromazine, NCP acts as a partial agonist at muscarinic M1, M3, and M5 receptors, which may influence its side effect profile .

2. Comparative Affinity

The following table summarizes the receptor binding affinities of this compound compared to chlorpromazine:

| Receptor Type | This compound Affinity | Chlorpromazine Affinity |

|---|---|---|

| D2 | High | High |

| 5HT2A | Moderate | Moderate |

| 5HT2C | Moderate | Low |

| Muscarinic (M1/M3/M5) | Partial Agonist | Antagonist |

Metabolism and Pharmacokinetics

This compound is primarily metabolized in the liver. Its metabolic pathways include:

- Cytochrome P450 Enzymes : NCP is metabolized by CYP1A2 and CYP3A4 enzymes, similar to chlorpromazine. This metabolism can be influenced by other medications and dietary components .

- Half-life : The elimination half-life of this compound varies but typically ranges from 8 to 12 hours, allowing for once or twice daily dosing in clinical settings .

Clinical Implications

1. Case Studies

Several case studies highlight the clinical significance of this compound in psychiatric treatment:

- A case involving a patient with schizoaffective disorder demonstrated that an inverted clozapine/norclozapine ratio was associated with severe gastrointestinal side effects, including paralytic ileus. This suggests that monitoring this compound levels could be critical in managing treatment regimens effectively .

- Another study indicated that higher levels of this compound correlated with improved mood stabilization in patients undergoing treatment for severe mood disorders. This underscores the potential benefits of incorporating NCP into therapeutic strategies for managing complex psychiatric conditions .

Research Findings

Recent research has provided insights into the unique pharmacological properties of this compound:

- Serum Levels and Efficacy : Studies indicate that serum levels of this compound can reach up to 100% of corresponding clozapine levels in certain patients, suggesting a significant role in therapeutic efficacy .

- Adverse Effects : The antagonistic properties at muscarinic receptors may lead to anticholinergic side effects, which need to be monitored closely during treatment .

Properties

IUPAC Name |

3-(2-chlorophenothiazin-10-yl)-N-methylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2S/c1-18-9-4-10-19-13-5-2-3-6-15(13)20-16-8-7-12(17)11-14(16)19/h2-3,5-8,11,18H,4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFXGBOUSIKGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50153631 | |

| Record name | Norchlorpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225-64-5 | |

| Record name | Desmethylchlorpromazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norchlorpromazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norchlorpromazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50153631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEMETHYLCHLORPROMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1G7LW1I5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Norchlorpromazine?

A1: While this compound itself is not extensively studied in these papers, its derivative, this compound isothiocyanate (CAPP-NCS), acts as a useful tool to study Calmodulin. CAPP-NCS forms a covalent bond with Calmodulin in the presence of calcium ions (Ca2+). [, ] This binding occurs specifically at Lysine 75 in the Calmodulin structure. [] While the CAPP-Calmodulin complex can interact with enzymes like phosphodiesterase, it does not activate them, suggesting CAPP-NCS acts as an inhibitor. []

Q2: How does the structure of this compound relate to its binding to Calmodulin?

A2: Research indicates that the phenothiazine ring system in CAPP-NCS is crucial for its interaction with Calmodulin. [] The binding of CAPP-NCS to Calmodulin is suggested to involve two distinct phenothiazine binding sites on the Calmodulin molecule. This is supported by the observation that Trifluoperazine, another phenothiazine derivative, can either enhance or inhibit complex formation at different concentrations. []

Q3: Does this compound impact adenylate cyclase activity?

A3: Interestingly, while the CAPP-Calmodulin complex does not activate phosphodiesterase, it can activate adenylate cyclase from Bordetella pertussis. [] Notably, the C-terminal fragment of Calmodulin (residues 78-148) also activates this adenylate cyclase, suggesting this region is important for the interaction. []

Q4: What analytical techniques are commonly used to study this compound and its metabolites?

A4: High-performance liquid chromatography (HPLC) is a key method for analyzing this compound and its metabolites. [, ] Researchers have successfully separated and quantified this compound, its metabolites (including 7-hydroxythis compound, this compound sulfoxide, and others), and the parent compound Chlorpromazine using HPLC coupled with various detection methods. [, ] Additionally, mass spectrometry is employed to confirm the identity of this compound metabolites. []

Q5: What is the significance of identifying this compound metabolites in urine samples?

A5: this compound sulfoxide, a metabolite of this compound, has been identified as a potential source of false-positive results in urine drug screening tests for methamphetamine using the Simon's color test. [] This finding highlights the importance of considering the presence of this compound metabolites when interpreting drug screening results, particularly in individuals with a history of phenothiazine use. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.